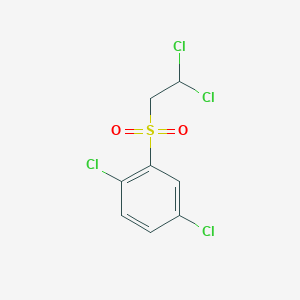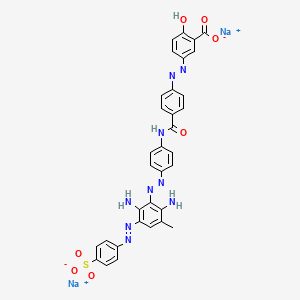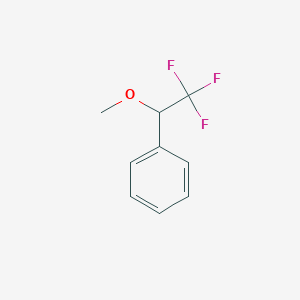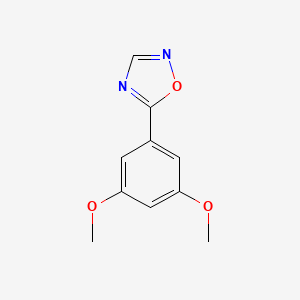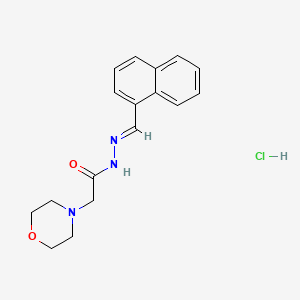
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride typically involves the condensation of 4-morpholineacetic acid hydrazide with 1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted hydrazones.
科学的研究の応用
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand for various receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Morpholineacetic acid hydrazide
- 1-Naphthaldehyde hydrazone
- 2-(1-Naphthylmethylene)hydrazine
Uniqueness
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is unique due to the presence of both a morpholine ring and a naphthyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
72606-47-4 |
|---|---|
分子式 |
C17H20ClN3O2 |
分子量 |
333.8 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15;/h1-7,12H,8-11,13H2,(H,19,21);1H/b18-12+; |
InChIキー |
PZFFIYRABURAIR-XMMWENQYSA-N |
異性体SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32.Cl |
正規SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


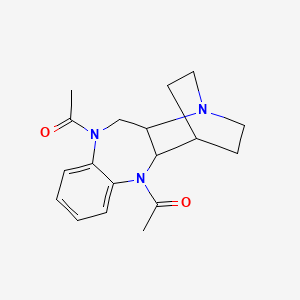
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
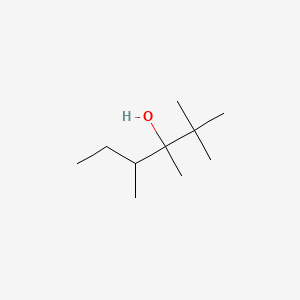


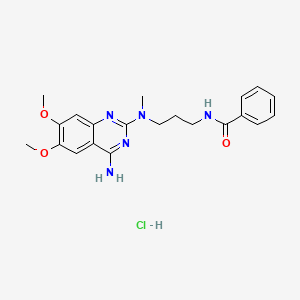
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)

